
2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of urea-based compounds and has been shown to exhibit antitumor and anti-inflammatory properties.
Applications De Recherche Scientifique
Hepatocellular Carcinoma (HCC) Treatment
The compound has shown promise in the treatment of HCC. It acts as an inhibitor of the IGF1R pathway, which is crucial for the proliferation and survival of cancer cells. Notably, a derivative of this compound demonstrated potent cytotoxicity against HepG2 cells, a type of liver cancer cell line, suggesting its potential as a therapeutic agent .
Kinase Inhibition
As part of its anti-cancer properties, the compound serves as a kinase inhibitor. It targets specific pathways involved in tumor angiogenesis and proliferation, such as VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling. This makes it a valuable candidate for further research into cancer treatment .
Drug Resistance and Adverse Effects Reduction
The compound’s derivatives are being investigated for their ability to overcome drug resistance and reduce adverse effects associated with current HCC treatments like Sorafenib. This could lead to more effective and patient-friendly cancer therapies .
Antiproliferative Properties
Research indicates that the compound has significant antiproliferative effects. It can inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in cancer cells .
Molecular Modeling and Drug Design
The compound is used in molecular modeling to understand its interaction with biological targets. This helps in the design of new drugs with optimized physicochemical properties and binding interactions for better efficacy .
Scaffold Hopping in Medicinal Chemistry
Scaffold hopping refers to the process of creating new molecular structures by replacing the core framework of a compound while retaining its pharmacological properties. The compound is used as a base for developing new analogs with potential medicinal benefits .
Optimization of Physicochemical Properties
The compound’s structure allows for modifications that can optimize its solubility, stability, and overall drug-like properties. This is crucial for its potential development into a viable pharmaceutical agent .
Computational Predictions for Drug Development
Computational tools predict the drug-likeness of the compound’s derivatives, assessing parameters like bioavailability and toxicity. This aids in preclinical evaluations and the selection of candidates for clinical trials .
Propriétés
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-3-6-15(9-12(11)2)20-17(22)19-14-7-4-13(5-8-14)10-16(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUNYVACKEFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


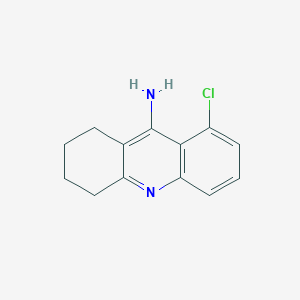
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
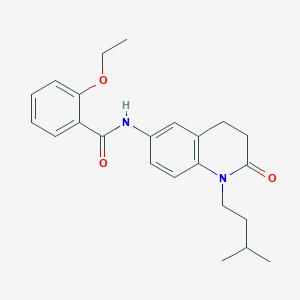

![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

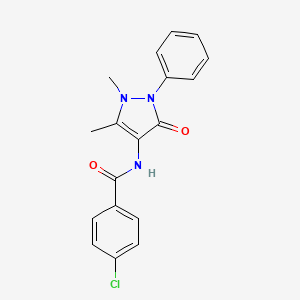
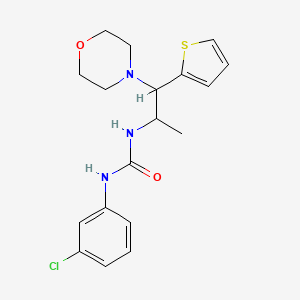
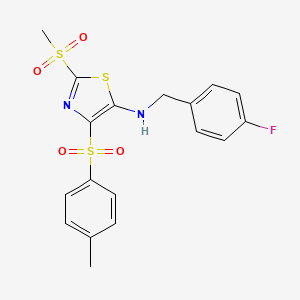

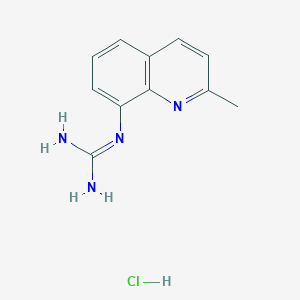
![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)